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molecular formula C9H10ClNO2 B1441926 Ethyl 2-(5-chloropyridin-2-YL)acetate CAS No. 1060814-82-5

Ethyl 2-(5-chloropyridin-2-YL)acetate

Cat. No. B1441926
M. Wt: 199.63 g/mol
InChI Key: MAFCWRXNUIZGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

Cesium carbonate (71 g, 218 mmol) was added to 2-bromo-5-chloropyridine (14 g, 73 mmol) and diethyl malonate (22 mL, 145 mmol) in dry 1,4-dioxane (280 mL) and the solution was degassed with argon for 30 minutes. Then copper (I) oxide (2.8 g, 14.55 mmol) and picolinic acid (3.6 g, 29 mmol) were added and the mixture was stirred in a sealed vessel at 130° C. for 24 hours. The mixture was cooled to room temperature, quenched with water (100 mL) and extracted with EtOAc (3×100 mL). The organic extracts were washed with water (200 mL), brine (200 mL), dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with EtOAc: Hexane 92: 8 to afford the title compound as a yellow oil (54%, 8.0 g).
Name
Cesium carbonate
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1.C(OCC)(=O)[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].N1C=CC=CC=1C(O)=O>O1CCOCC1.[Cu-]=O>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:9][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
22 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a sealed vessel at 130° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with argon for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The organic extracts were washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc: Hexane 92: 8

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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